molecular formula C23H21N5OS B2450192 N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1004185-30-1

N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2450192
CAS No.: 1004185-30-1
M. Wt: 415.52
InChI Key: BMGLGNBLPXGFIT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, a pyrazole group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrazole and pyridazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]acetamide
  • N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]thioacetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is unique due to the presence of both pyrazole and pyridazine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,4-dimethylphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridazinyl moiety linked to a pyrazole group through a sulfanyl bridge. The structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antiviral Activity

Recent studies have indicated that compounds containing pyrazole and pyridazine moieties exhibit significant antiviral properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The specific compound may function similarly due to its structural similarities to these active compounds.

Anti-inflammatory Effects

Research on related amide-linked compounds has demonstrated their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory pathways . This suggests that this compound may possess anti-inflammatory properties worth exploring.

In Vitro Studies

  • Antiviral Efficacy : In a study examining various pyrazole derivatives, certain compounds were found to reduce the number of HSV plaques by up to 69% at specific concentrations . This highlights the potential for this compound to exhibit similar antiviral effects.
  • Cytotoxicity Assessment : Compounds with similar scaffolds were evaluated for cytotoxicity in cell lines. The results indicated that many derivatives maintained low toxicity while exhibiting antiviral activity, suggesting that the title compound could also be developed as a therapeutic agent with minimal side effects .

Structure-Activity Relationship (SAR)

The effectiveness of related compounds often hinges on the structural features present within their molecular framework. For instance, the presence of specific substituents on the pyrazole or pyridazine rings can significantly influence biological activity. A detailed SAR analysis could provide insights into optimizing the compound's efficacy against targeted diseases.

Data Summary

Property Value
Molecular FormulaC₁₈H₁₈N₄S
Molecular Weight342.43 g/mol
Antiviral ActivitySignificant against HSV
Anti-inflammatory ActivityInhibits iNOS and COX-2
CytotoxicityLow in relevant assays

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-16-4-9-20(17(2)14-16)25-22(29)15-30-23-11-10-21(26-27-23)18-5-7-19(8-6-18)28-13-3-12-24-28/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGLGNBLPXGFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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